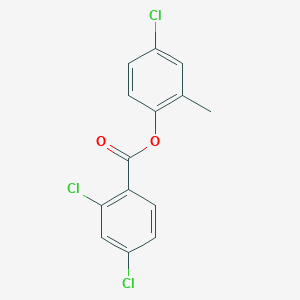
4-chloro-2-methylphenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves esterification, condensation, or other organic transformations. For example, the synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate demonstrates a one-pot reaction involving phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride, highlighting the type of reactions that might be involved in synthesizing 4-chloro-2-methylphenyl 2,4-dichlorobenzoate analogs (Khan & White, 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. The crystal structure of a related compound, 4-chlorophenyl 4-chlorobenzoate, reveals a dihedral angle between the benzene rings, indicative of the spatial arrangement that could be expected for 4-chloro-2-methylphenyl 2,4-dichlorobenzoate (Gowda et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse, involving pathways like the meta cleavage in degradation processes. An example is the degradation of 4-chlorobiphenyl by Pseudomonas cepacia P166, which proceeds through a pathway producing 4-chlorobenzoate as an intermediate (Arensdorf & Focht, 1995).
Physical Properties Analysis
Physical properties such as crystal packing and hydrogen bonding patterns are essential for understanding compound stability and interaction. For instance, the crystal packing in methylphenyltin(IV) dichloride, which could share similarities with 4-chloro-2-methylphenyl 2,4-dichlorobenzoate, is stabilized by incipient bridging by chlorine atoms (Amini et al., 1987).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other molecules, play a critical role in the compound's applications. The generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline provide insight into the types of reactions and interactions that 4-chloro-2-methylphenyl 2,4-dichlorobenzoate might undergo (Guizzardi et al., 2001).
Applications De Recherche Scientifique
Environmental Degradation and Bioremediation
Microbial Degradation Pathways : Studies have highlighted microbial pathways for degrading chlorinated biphenyls, with 4-chlorobenzoate serving as a central intermediate in these processes. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl, producing 4-chlorobenzoate, which is further transformed through a meta cleavage pathway, ultimately leading to mineralization (Arensdorf & Focht, 1995). Additionally, chlorobenzoic acids (CBAs) are identified as major metabolites in the aerobic bacterial degradation of polychlorinated biphenyls (PCBs), highlighting the role of microbial biodegradation in mitigating environmental pollution caused by these compounds (Massé et al., 1984).
Synthetic Methodologies and Applications
Hypervalent Iodine Reagents : Research on synthetic methodologies includes the development of new recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, demonstrating the utility of chlorinated compounds in organic synthesis (Yusubov et al., 2004).
Material Sciences
Liquid Crystalline Properties : The synthesis and characterisation of compounds involving chlorinated benzoates have led to the development of novel liquid crystalline materials. These materials exhibit unique mesomorphic behavior, useful in various applications ranging from displays to sensor technologies (Thaker et al., 2012).
Mécanisme D'action
Without specific information on the use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it has biological activity, it could potentially interact with proteins or other biomolecules in the body, but this would depend on the specific structure and properties of the compound .
Orientations Futures
The study and application of “4-chloro-2-methylphenyl 2,4-dichlorobenzoate” would depend on its properties and potential uses. If it has interesting biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could have potential applications in materials science or other fields .
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8-6-9(15)3-5-13(8)19-14(18)11-4-2-10(16)7-12(11)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZIIANIVQZGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
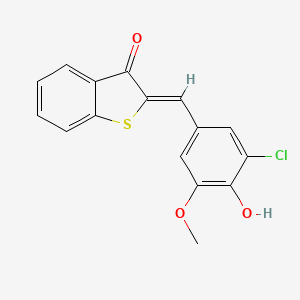
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
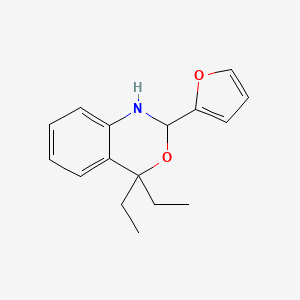
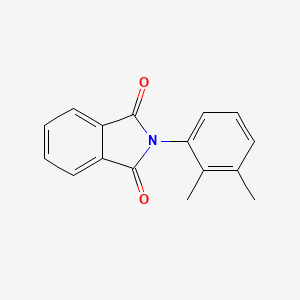
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)
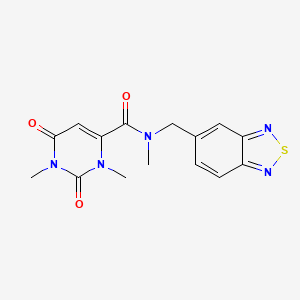
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)